molecular formula C24H24FN5O2S B2576604 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1358407-40-5

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2576604
CAS RN: 1358407-40-5
M. Wt: 465.55
InChI Key: GXPBPEQAHFFEOG-UHFFFAOYSA-N
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Description

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on chemical compounds closely related to the one has shown promising anticancer activity. For example, studies have synthesized novel fluoro-substituted compounds and evaluated their effectiveness against human cancer cell lines, including lung, breast, and CNS cancers. These compounds demonstrated significant anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, other research efforts have led to the design and synthesis of derivatives with in vitro cytotoxic activity against a range of cancer cell lines, indicating the potential for these chemicals to serve as leads for the development of new anticancer agents (Al-Sanea et al., 2020).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. These compounds were evaluated using various assays, including DPPH, ABTS, and FRAP, showing notable effectiveness in scavenging free radicals (Chkirate et al., 2019). This suggests that related compounds could be explored for their potential as antioxidants in pharmaceutical and nutraceutical applications.

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO and were radiolabeled for in vitro and in vivo evaluation, indicating their utility in neuroinflammation positron emission tomography (PET) imaging (Damont et al., 2015).

Anti-Inflammatory and Analgesic Activities

Several studies have focused on the synthesis and evaluation of new heterocyclic compounds incorporating elements similar to the query compound for anti-inflammatory and analgesic activities. Some of these studies demonstrated that the newly synthesized compounds exhibited significant activities in preclinical models, suggesting potential therapeutic applications in managing pain and inflammation (Alam et al., 2010).

properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-11-9-15(2)10-12-17)33-14-20(31)26-19-8-6-5-7-18(19)25/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBPEQAHFFEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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